5,5'-carbonylbis[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione]
Description
5,5'-Carbonylbis[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione] is a bis-isoindole derivative characterized by two phthalimide (isoindole-1,3-dione) cores connected via a central carbonyl group at the 5 and 5' positions. The compound’s architecture combines electron-deficient moieties (carbonyl, phthalimide) with a pyrazole-based substituent, suggesting applications in materials science (e.g., as a ligand or supramolecular building block) or pharmaceuticals (e.g., enzyme inhibition) .
Properties
IUPAC Name |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28N6O7/c1-21-31(38(51)44(40(21)3)25-11-7-5-8-12-25)42-34(47)27-17-15-23(19-29(27)36(42)49)33(46)24-16-18-28-30(20-24)37(50)43(35(28)48)32-22(2)41(4)45(39(32)52)26-13-9-6-10-14-26/h5-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUNJZMKLWFZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=C(N(N(C7=O)C8=CC=CC=C8)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5,5'-carbonylbis[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione] represents a novel class of heterocyclic compounds that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Molecular Formula: C₃₄H₃₄N₂O₄
Molecular Weight: 554.66 g/mol
IUPAC Name: 5,5'-carbonylbis[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione]
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. Studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines.
These findings indicate that the compound shows promising activity similar to that of established chemotherapeutic agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions.
These results suggest that the compound may be beneficial in treating inflammation-related diseases.
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antimicrobial properties against specific pathogens. Research has shown varying degrees of effectiveness against bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL |
This antimicrobial activity supports further exploration into its potential as an antibiotic agent.
Study on Anticancer Activity
In a recent study published in NCBI, researchers synthesized various pyrazole derivatives and tested their cytotoxic effects on HepG2 and HeLa cells. The results showed that certain derivatives had IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin (DOX), indicating superior efficacy in specific cases .
Study on Anti-inflammatory Properties
A review published in MDPI highlighted a series of pyrazole-based compounds that demonstrated strong anti-inflammatory effects through selective inhibition of COX enzymes. The study emphasized the potential for these compounds to serve as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Scientific Research Applications
The compound 5,5'-carbonylbis[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione] is a complex organic molecule with potential applications across various scientific fields. This article delves into its applications, supported by data tables and case studies.
Molecular Formula
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for the development of drugs aimed at various diseases.
Case Studies
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds inhibit tumor growth in vitro and in vivo models .
- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of pyrazole derivatives, suggesting that this compound could be developed into an anti-inflammatory drug .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a pesticide or herbicide due to its bioactive properties.
Case Studies
- Pesticidal Activity : Research has shown that compounds with similar structural features exhibit effective pesticidal properties against various agricultural pests. A study reported that such compounds can disrupt the metabolic pathways of pests, leading to effective pest control .
Material Science
Due to its unique chemical structure, this compound can be explored for use in material science, particularly in the development of polymers or as a precursor for advanced materials.
Case Studies
- Polymer Development : Investigations into polymers derived from similar compounds indicate potential use in creating materials with enhanced mechanical properties and thermal stability .
Data Tables
Comparison with Similar Compounds
Key Observations:
Structural Complexity : The target compound shares similarities with compounds 5a–c, 11a, and 12 in featuring multiple heterocyclic cores (isoindole, pyrazole, pyrimidine) and electron-withdrawing groups (carbonyl, nitrile). These groups enhance stability and enable π-π stacking or hydrogen bonding, critical for crystal packing or bioactivity .
Synthesis: The target compound’s synthesis likely parallels methods in and , such as refluxing precursors in polar solvents (e.g., n-butanol or acetic acid) with catalysts (e.g., ammonium/sodium acetate). However, its dimeric structure may require stringent stoichiometric control.
Spectroscopic Features: While data for the target compound are unavailable, compounds 11a and 12 exhibit diagnostic IR peaks for nitriles (~2,220 cm⁻¹) and carbonyls (~1,700 cm⁻¹), with ^1^H NMR signals for aromatic protons and methyl groups . Similar patterns would be expected for the target compound.
Functional Group and Reactivity Analysis
- Pyrazole vs. This may reduce electrophilicity compared to sulfur-containing analogs.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Variable | Impact on Yield/Quality | Evidence |
|---|---|---|
| Catalyst (NaOAc) | Enhances cyclization | |
| Solvent (Ac₂O/AcOH) | Improves reaction rate | |
| Reflux Time (2–12 h) | Longer times increase purity |
Q. Table 2: Key Spectroscopic Benchmarks
| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| C=O (isoindole) | 1,700–1,719 | – | 165–171 |
| CN (nitrile) | 2,209–2,219 | – | 116–117 |
| Aromatic CH | – | 6.5–8.0 | 127–136 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
